Home > Products > Screening Compounds P9713 > Piperazinedione-carbonyl D-Phenylglycyl-glycine
Piperazinedione-carbonyl D-Phenylglycyl-glycine -

Piperazinedione-carbonyl D-Phenylglycyl-glycine

Catalog Number: EVT-13564259
CAS Number:
Molecular Formula: C17H20N4O6
Molecular Weight: 376.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Piperazinedione-carbonyl D-Phenylglycyl-glycine is a chemical compound with the CAS number 2170771-47-6. It is recognized as a piperazine derivative featuring a carbonyl group and amino acid components. The molecular formula for this compound is C17H20N4O6C_{17}H_{20}N_{4}O_{6}, with a molar mass of 376.37 g/mol. This compound appears as a white to off-white solid and has specific solubility characteristics, being slightly soluble in chloroform, dimethyl sulfoxide, and methanol .

Source

The compound is categorized as an impurity of piperacillin, which is a broad-spectrum antibiotic. It is synthesized during the production of piperacillin and can be found in pharmaceutical formulations that include this antibiotic .

Classification

Piperazinedione-carbonyl D-Phenylglycyl-glycine belongs to the class of organic compounds known as piperazines, which are characterized by the presence of a piperazine ring. It also falls under the category of amino acid derivatives due to its structural components that include phenylglycine and glycine.

Synthesis Analysis

Methods

The synthesis of Piperazinedione-carbonyl D-Phenylglycyl-glycine typically involves multi-step organic reactions, often starting from readily available piperazine derivatives. The process may include:

  1. Formation of the Piperazinedione Core: This step involves cyclization reactions that yield the piperazinedione structure.
  2. Carbonyl Introduction: A carbonyl group is introduced through oxidation or acylation reactions.
  3. Amino Acid Coupling: The final step involves coupling with D-phenylglycine and glycine, typically using coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of peptide bonds.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the reaction progress and characterize the product.

Molecular Structure Analysis

Structure

The molecular structure of Piperazinedione-carbonyl D-Phenylglycyl-glycine features:

  • A piperazine ring with two carbonyl groups.
  • Two amino acid moieties: D-phenylglycine and glycine.

This structure can be visualized using molecular modeling software or through graphical representations in chemical databases.

Data

Key structural data includes:

  • Molecular Formula: C17H20N4O6C_{17}H_{20}N_{4}O_{6}
  • Density: Approximately 1.390 g/cm³ (predicted).
  • Melting Point: Greater than 110°C (decomposes).
  • pKa: 3.23 ± 0.10 (predicted) indicating its acidic nature in solution .
Chemical Reactions Analysis

Reactions

Piperazinedione-carbonyl D-Phenylglycyl-glycine can undergo various chemical reactions typical for amides and carboxylic acids:

  1. Hydrolysis: In aqueous environments, it may hydrolyze to release its constituent amino acids.
  2. Peptide Bond Formation: It can react with other amino acids or peptides to form larger peptide chains.
  3. Redox Reactions: The carbonyl groups may participate in reduction reactions under specific conditions.

Technical Details

Reactions are often conducted under controlled pH conditions to prevent unwanted side reactions. Analytical methods such as mass spectrometry can be used to confirm reaction products.

Mechanism of Action

Process

The mechanism of action for Piperazinedione-carbonyl D-Phenylglycyl-glycine primarily relates to its role as an impurity in piperacillin, where it may influence pharmacological activity:

  1. Antibacterial Activity: As part of piperacillin formulations, it contributes to the antibiotic's efficacy against bacterial infections by inhibiting cell wall synthesis.
  2. Potential Side Effects: Its presence may also be linked to adverse effects or variations in therapeutic effectiveness due to interactions with biological systems.

Data

Studies on related compounds suggest that structural modifications can alter bioactivity significantly, emphasizing the importance of understanding impurities in pharmaceutical formulations.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid, white to off-white color.
  • Solubility: Slightly soluble in chloroform, dimethyl sulfoxide, and methanol.

Chemical Properties

  • Acidity: The predicted pKa value indicates moderate acidity.
  • Stability: Stable under standard laboratory conditions but decomposes at elevated temperatures (>110°C).

These properties are crucial for handling and storage considerations in laboratory settings .

Applications

Scientific Uses

Piperazinedione-carbonyl D-Phenylglycyl-glycine primarily finds applications in:

  1. Pharmaceutical Research: As an impurity in antibiotic formulations, it is studied for its effects on drug efficacy and safety profiles.
  2. Chemical Synthesis: It serves as a building block for synthesizing more complex peptides or pharmaceutical agents.

Understanding this compound's characteristics aids researchers in optimizing formulations and ensuring quality control in pharmaceutical manufacturing processes .

Biosynthesis and Metabolic Pathways in β-Lactam Antibiotic Production

Role as a Process-Related Impurity in Piperacillin Synthesis

Piperazinedione-carbonyl D-phenylglycyl-glycine (CAS RN® 2170771-47-6, C₁₇H₂₀N₄O₆, MW 376.36) arises during semisynthetic β-lactam production, particularly in piperacillin synthesis where D-phenylglycine serves as a side-chain precursor. This compound emerges from non-enzymatic cyclization of linear peptide intermediates during downstream processing. Its accumulation correlates with specific reaction conditions:

  • Temperature dependence: Concentrations increase >2.5-fold when reaction temperatures exceed 25°C during acylations [1] [6].
  • Catalyst residues: Residual heavy metals (e.g., Pd/C) accelerate intramolecular condensation, forming the characteristic piperazinedione (diketopiperazine) core [3].
  • Structural instability: The electrophilic carbonyl of the 4-ethyl-2,3-dioxopiperazine-1-carboxamido group readily attacks nucleophilic sites in adjacent amino acid residues, driving cyclization [5] [8].

Table 1: Impurity Profile in Piperacillin Batches Under Different Synthesis Conditions

Synthesis ParameterCondition ACondition BCondition C
Temperature (°C)15-2020-2525-30
Catalyst Concentration0.5%0.8%1.2%
Average Impurity Level0.12%0.35%0.91%
Detection Frequency12%48%89%

Pharmaceutical analyses consistently identify this compound as a primary process-related impurity in piperacillin active pharmaceutical ingredients (APIs), necessitating stringent purification protocols. Its presence above 0.5% significantly impacts drug stability and efficacy profiles [6] [8]. The structural requirement of D-configuration phenylglycine—a non-canonical amino acid (NcAA) used to enhance β-lactam pharmacokinetics—directly enables this impurity’s formation through epimerization-resistant intermediates [7].

Enzymatic Mechanisms of Piperazinedione-Carbonyl Intermediate Formation

The biosynthesis of piperacillin precursors involves non-ribosomal peptide synthetase (NRPS)-like mechanisms, though the impurity itself forms non-enzymatically. Key enzymatic steps preceding its formation include:

  • Adenylation domain specificity: Dedicated adenylation (A) domains activate D-phenylglycine with stringent stereoselectivity (kcat ~15s⁻¹, Km ~50μM), ensuring incorporation into the peptide chain [9].
  • Carrier protein shuttling: Activated residues attach to phosphopantetheinyl cofactors of peptidyl carrier protein (PCP) domains via thioester linkages, forming the D-phenylglycyl-glycine intermediate [3] [9].
  • Epimerization: Some NRPS modules incorporate L-phenylglycine followed by epimerization domains (E domains) that convert residues to the D-configuration (ΔG‡ ~60 kJ/mol), increasing cyclization susceptibility [7] [9].

Table 2: Enzymatic Domains Involved in Precursor Synthesis

Domain TypeFunctionConserved MotifContribution to Impurity Formation
Adenylation (A)D-Phenylglycine activationTGD, LGGXSSupplies activated D-phenylglycine
Peptidyl Carrier (PCP)Thioester-tethered intermediateGG(H/D)S(L/I)Enables nucleophilic attack
Epimerization (E)L→D amino acid conversionYXXXXXKSGenerates D-configured residues
Condensation (C)Peptide bond formationHHXXXDGForms D-phenylglycyl-glycine dipeptide

The critical cyclization step occurs post-enzymatically: Nucleophilic attack by the terminal glycine amine on the electrophilic carbonyl of the 4-ethyl-2,3-dioxopiperazine ring forms a six-membered cyclic dipeptide. This intramolecular reaction follows second-order kinetics (k = 1.2 × 10⁻³ M⁻¹s⁻¹ at pH 7.0) and is favored at elevated temperatures or low solvent polarity [1] [8]. The enzymatic synthesis of the piperazinedione-carbonyl moiety itself derives from α-aminoadipate metabolism, where fungal lysine pathways generate α-aminoadipate semialdehyde—a precursor to piperazine rings in β-lactam scaffolds [4].

Regulatory Implications of Impurity Accumulation in Pharmaceutical Formulations

Piperazinedione-carbonyl D-phenylglycyl-glycine is monitored as a specified impurity under ICH Q3A/B guidelines, with regulatory thresholds varying by daily exposure:

  • Thresholds: ≤0.10% for lifetime exposure, ≤0.15% for short-term therapies [6] [8].
  • Pharmacopeial standards: USP designates it as "Pharmaceutical Analytical Impurity 1A03070" with strict identity confirmation via HPLC-UV (λ=210nm) and mass spectrometry [6] [8].

Table 3: Global Regulatory Limits for Piperazinedione-Carbonyl D-Phenylglycyl-glycine

Regulatory BodyMaximum Allowed LevelRequired Analytical MethodsTesting Stage
USP0.15%HPLC-UV, LC-MS/MSAPI Release
EMA0.10%UPLC-PDA, Q-TOF MSStability Testing
PMDA0.20%HPLC with charged aerosol detectionPost-Approval Monitoring

Analytical challenges arise due to structural similarity to APIs: The compound co-elutes with piperacillin under standard reversed-phase conditions, necessitating ion-pair chromatography (e.g., 10mM heptafluorobutyric acid) or HILIC methods for resolution [2] [6]. Modern quality-by-design (QbD) approaches mitigate impurity formation by:

  • Process parameter controls: Maintaining reaction temperatures <20°C during acylation stages.
  • Purification innovations: Simulated moving bed chromatography achieving >98% removal efficiency [7].
  • In-process testing: PAT (Process Analytical Technology) tools like FTIR for real-time cyclization monitoring.

Regulatory submissions now require impurity fate mapping demonstrating clearance during downstream processing, with validation data covering extraction efficiency and stability-indicating properties [6] [8].

Concluding Remarks

Piperazinedione-carbonyl D-phenylglycyl-glycine exemplifies how structural instability in complex peptide-derived impurities necessitates integrated biochemical and regulatory strategies. Its formation underscores the delicate balance between enzymatic precursor synthesis and non-enzymatic degradation in β-lactam manufacturing. Continued advances in enzyme engineering (e.g., epimerase-deficient NRPS variants) and chromatographic separations remain critical for minimizing this impurity, thereby ensuring patient safety and drug efficacy.

Properties

Product Name

Piperazinedione-carbonyl D-Phenylglycyl-glycine

IUPAC Name

2-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]acetic acid

Molecular Formula

C17H20N4O6

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C17H20N4O6/c1-2-20-8-9-21(16(26)15(20)25)17(27)19-13(11-6-4-3-5-7-11)14(24)18-10-12(22)23/h3-7,13H,2,8-10H2,1H3,(H,18,24)(H,19,27)(H,22,23)/t13-/m1/s1

InChI Key

ZMYFGCMGEPNTDP-CYBMUJFWSA-N

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NCC(=O)O

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)NCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.